4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

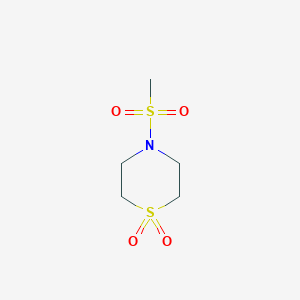

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C5H11NO4S2 . The CAS number for this compound is 1341828-82-7 .

Molecular Structure Analysis

The molecular weight of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione is 213.28 . The predicted density is 1.52±0.1 g/cm3 .Physical And Chemical Properties Analysis

The predicted boiling point of 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione is 451.6±55.0 °C . The melting point and flash point are not available .Scientific Research Applications

Biochemical Applications

Methanesulfonyl fluoride, closely related to 4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione, has been studied for its interaction with acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction suggests its potential in studying enzyme inhibition and mechanism, offering insights into enzymatic processes and inhibitor design (Kitz & Wilson, 1963).

Organic Synthesis

Research has explored the use of methanesulfonate esters in organic synthesis, such as the formation of allenes from 2-alkyn-1-ols. This application demonstrates the utility of methanesulfonyl-related compounds in synthesizing complex organic structures, highlighting their significance in organic chemistry and synthetic methodologies (Myers et al., 1989).

Catalysis and Material Science

Studies on new heteroleptic Ni(ii) complexes with methanesulfonyl-related ligands have provided insights into their structural characteristics and potential for electrocatalytic applications, such as oxygen evolution reactions. These findings underscore the relevance of methanesulfonyl derivatives in developing new catalytic materials and understanding their mechanisms (Kushwaha et al., 2020).

Environmental Chemistry

The microbial metabolism of methanesulfonic acid highlights its role in the sulfur cycle, with certain bacteria using it as a sulfur source. This research is crucial for understanding the biogeochemical cycling of sulfur and the environmental fate of sulfur-containing compounds (Kelly & Murrell, 1999).

properties

IUPAC Name |

4-methylsulfonyl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S2/c1-11(7,8)6-2-4-12(9,10)5-3-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGJMFGDUAUHSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCS(=O)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-1lambda6-thiomorpholine-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)

![2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2616212.png)

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)